1-(2-bromoethyl)-1H-indole-2,3-dione

Beschreibung

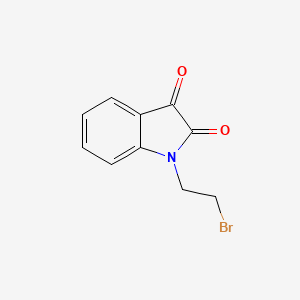

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-5-6-12-8-4-2-1-3-7(8)9(13)10(12)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJALPCXFOSGNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393478 | |

| Record name | 1-(2-bromoethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4290-78-2 | |

| Record name | 1-(2-bromoethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Bromoethyl 1h Indole 2,3 Dione

Optimization of Reaction Conditions for N-Alkylation

The efficiency and yield of the N-alkylation of indole-2,3-dione are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the base used to deprotonate the indole (B1671886) nitrogen, and the reaction temperature and time.

The selection of an appropriate solvent is crucial for the successful N-alkylation of indole-2,3-dione. The solvent should be able to dissolve the starting materials and facilitate the reaction by promoting the formation of the isatin (B1672199) anion.

N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent that is widely used for the N-alkylation of indole-2,3-dione. chemicalbook.com Its high dielectric constant helps to stabilize the intermediate isatin anion, thereby facilitating the nucleophilic attack on the dihaloalkane. In a typical procedure, a mixture of indole-2,3-dione and a base is stirred in DMF at room temperature before the addition of the alkylating agent. chemicalbook.com

Polyethylene (B3416737) Glycol (PEG): While less commonly cited for this specific transformation, polyethylene glycol has been investigated as a green and recyclable solvent for various organic reactions, including N-alkylations. Its use in the synthesis of 1-(2-bromoethyl)-1H-indole-2,3-dione could offer advantages in terms of reduced environmental impact and easier product isolation. Further research in this area would be beneficial to establish its efficacy compared to traditional solvents like DMF.

The N-alkylation of indole-2,3-dione requires a base to deprotonate the N-H group, generating the nucleophilic isatin anion. nih.gov The choice of base is critical to ensure efficient deprotonation without causing undesirable side reactions.

Potassium Carbonate (K₂CO₃): Potassium carbonate is a commonly employed inorganic base for the N-alkylation of indole-2,3-dione. chemicalbook.com It is a mild and inexpensive base that is effective in promoting the reaction. In a typical synthesis, a slight excess of potassium carbonate is used relative to the indole-2,3-dione. chemicalbook.com The reaction mixture of indole-2,3-dione and potassium carbonate is typically stirred in a suitable solvent for a short period to allow for the formation of the potassium salt of isatin before the addition of the alkylating agent. chemicalbook.com

The following table summarizes a typical set of reaction conditions for the synthesis of this compound using direct N-alkylation.

Table 1: Optimized Reaction Conditions for Direct N-Alkylation

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Indole-2,3-dione | chemicalbook.com |

| Alkylating Agent | 1,2-Dibromoethane (B42909) | chemicalbook.com |

| Base | Potassium Carbonate (K₂CO₃) | chemicalbook.com |

| Solvent | N,N-Dimethylformamide (DMF) | chemicalbook.com |

| Temperature | Room temperature for base addition, 80 °C for alkylation | chemicalbook.com |

| Reaction Time | 10 minutes for base addition, 10 minutes for alkylation | chemicalbook.com |

Advanced Synthetic Approaches

To improve reaction efficiency, reduce reaction times, and enhance product yields, advanced synthetic methodologies have been applied to the N-alkylation of indole-2,3-dione.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation to the N-alkylation of indole-2,3-dione with 1,2-dibromoethane has been shown to significantly reduce reaction times compared to conventional heating methods. nih.gov

In a typical microwave-assisted procedure, a mixture of indole-2,3-dione, potassium carbonate, and 1,2-dibromoethane in DMF is subjected to microwave irradiation. chemicalbook.com The reaction is typically heated to 80°C and held at that temperature for a short period, often around 10 minutes in total. chemicalbook.com This rapid heating leads to a significant increase in the reaction rate, allowing for the synthesis to be completed in a much shorter timeframe. The final product is then typically purified by recrystallization from ethanol (B145695). chemicalbook.com

The table below provides a comparative overview of conventional versus microwave-assisted synthesis for this reaction.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | ~10 minutes |

| Temperature | Often requires prolonged heating at elevated temperatures | Rapid heating to a controlled temperature (e.g., 80 °C) |

| Yield | Moderate to good | Generally good to excellent |

| Energy Consumption | Higher | Lower |

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases. In the context of the N-alkylation of indole-2,3-dione, PTC can be employed to facilitate the transfer of the isatin anion from a solid or aqueous phase to an organic phase where the alkylating agent is present. researchgate.net

While specific examples for the synthesis of this compound using PTC are not extensively detailed in the provided search results, the general principle involves the use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), to shuttle the isatin anion across the phase boundary. researchgate.net This methodology can potentially offer advantages such as milder reaction conditions, the use of less expensive and less hazardous solvents, and simplified work-up procedures. researchgate.net

A general representation of this approach would involve stirring a mixture of indole-2,3-dione, an inorganic base like potassium carbonate, the dihaloalkane, and a catalytic amount of a phase transfer catalyst in a biphasic solvent system or under solid-liquid conditions. researchgate.net

Advanced Synthetic Approaches

Alternative Routes to N-Substituted Indole-2,3-diones (Contextual to this compound)

While direct N-alkylation of isatin is a common approach, alternative strategies for the synthesis of N-substituted indole-2,3-diones can offer advantages in terms of substrate scope and reaction conditions. These methods can be conceptually applied to the synthesis of this compound.

Oxidative Cyclization of Anilide Precursors to N-Alkylated Isatins

A powerful method for the formation of N-alkylated isatins involves the oxidative cyclization of suitably substituted anilide precursors. rsc.org This strategy builds the isatin core from an acyclic starting material. For the synthesis of this compound, this would conceptually involve a two-step process starting from N-(2-bromoethyl)aniline.

First, the synthesis of the anilide precursor, N-(2-bromoethyl)-2-chloroacetanilide, would be achieved through the acylation of N-(2-bromoethyl)aniline with chloroacetyl chloride. N-(2-bromoethyl)aniline itself can be prepared from the reaction of aniline (B41778) with 1,2-dibromoethane.

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Aniline, 1,2-Dibromoethane | Base | N-(2-bromoethyl)aniline |

| 2 | N-(2-bromoethyl)aniline, Chloroacetyl chloride | Base (e.g., K2CO3), Solvent (e.g., THF) | N-(2-bromoethyl)-2-chloroacetanilide |

Subsequently, the synthesized N-(2-bromoethyl)-2-chloroacetanilide would undergo an intramolecular oxidative cyclization to yield the target molecule, this compound. This cyclization can be promoted by various reagents, with copper-catalyzed methods being particularly effective for N-alkyl 2-haloacetanilides. rsc.org While this specific cyclization has not been extensively reported, the general methodology provides a viable synthetic alternative. rsc.org

| Reactant | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| N-(2-bromoethyl)-2-chloroacetanilide | CuI (catalyst), Base, Solvent | This compound | Not reported |

Bromination and Oxidation of Indole Derivatives

Another alternative approach to N-substituted isatins is the direct oxidation of the corresponding N-substituted indole. In the context of synthesizing this compound, the logical precursor would be 1-(2-bromoethyl)-1H-indole.

The synthesis of 1-(2-bromoethyl)-1H-indole can be achieved by the N-alkylation of indole with 1,2-dibromoethane. This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, facilitating nucleophilic attack on the electrophilic bromoethyl group.

| Reactants | Reagents/Conditions | Product |

|---|---|---|

| Indole, 1,2-Dibromoethane | Base (e.g., Potassium Carbonate), Solvent (e.g., DMF) | 1-(2-bromoethyl)-1H-indole |

The subsequent step involves the oxidation of the 2,3-double bond of the indole ring in 1-(2-bromoethyl)-1H-indole to form the desired dione (B5365651) functionality. Various oxidizing agents have been employed for the conversion of N-alkylindoles to N-alkylisatins.

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| 1-(2-bromoethyl)-1H-indole | Various (e.g., O2/photosensitizer, I2/TBHP) | This compound |

Modern methods for this transformation include environmentally benign approaches such as photocatalytic aerobic oxidation. The choice of oxidant and reaction conditions is crucial to achieve selective oxidation without affecting other functional groups in the molecule.

Reactivity and Chemical Transformations of 1 2 Bromoethyl 1h Indole 2,3 Dione

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The presence of a bromine atom on the N-1 ethyl side chain makes this position a prime site for nucleophilic substitution (SN2) reactions. The bromine atom is an excellent leaving group, facilitating the formation of new carbon-heteroatom bonds upon reaction with various nucleophiles.

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines, Azides, Hydrazines, Thiosemicarbazides)

Nitrogen-containing nucleophiles readily attack the carbon atom bearing the bromine, displacing the bromide ion to form a new C-N bond. This reactivity is fundamental to the elaboration of the N-1 side chain.

A significant and widely utilized reaction is the conversion of 1-(2-bromoethyl)isatin derivatives to their corresponding azido (B1232118) counterparts. nih.govresearchgate.net The reaction with sodium azide (B81097) (NaN3) in a suitable solvent like dimethylformamide (DMF) provides 1-(2-azidoethyl)isatin in high yields. nih.gov This transformation is a key step in the synthesis of 1,2,3-triazole-isatin hybrids via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov

While direct substitution with primary or secondary amines on the bromoethyl group is a feasible pathway to introduce amino functionalities, the isatin (B1672199) core itself can react with hydrazines and thiosemicarbazides. These reagents typically engage in condensation reactions at the C3-carbonyl position of the isatin ring to form hydrazones and thiosemicarbazones, respectively. nih.govtandfonline.comnih.govtandfonline.commdpi.com These reactions are generally carried out by refluxing the N-substituted isatin with the respective hydrazine (B178648) or thiosemicarbazide (B42300) in a protic solvent like ethanol (B145695), often with an acid catalyst such as glacial acetic acid. tandfonline.comtandfonline.commdpi.com The bromoethyl group generally remains intact under these conditions, allowing for the synthesis of molecules that can undergo further nucleophilic substitution at the bromine-bearing carbon.

Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles

| Reactant | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| 1-(2-Bromoethyl)isatin | Sodium Azide (NaN3) | 1-(2-Azidoethyl)isatin | DMF, room temperature | High | nih.gov |

| Isatin | Thiosemicarbazide | Isatin-3-thiosemicarbazone | Ethanol, glacial acetic acid, reflux | 55-84 | tandfonline.comtandfonline.com |

| Isatin | tert-Butyl carbazate | 3-(2-Boc-hydrazono)indolin-2-one | Ethanol, reflux | ~100 | rsc.org |

| Substituted Isatins | Hydrazine Hydrate | Isatin-3-hydrazone | Methanol, reflux | ~99 | mdpi.com |

Note: The reactions with thiosemicarbazide and hydrazines are condensation reactions at the C3-carbonyl group (see Section 3.2.1.1), but are relevant here as they are often performed on N-substituted isatins.

Reactivity with Sulfur-Based Nucleophiles (e.g., Thiols, Thiocyanates)

The bromoethyl group is also susceptible to attack by sulfur-based nucleophiles. Although specific examples for 1-(2-bromoethyl)-1H-indole-2,3-dione are not extensively detailed in the cited literature, the principles of nucleophilic substitution suggest that reactions with thiols (R-SH) and thiocyanate (B1210189) salts (e.g., KSCN) would proceed readily.

In analogous reactions, compounds with similar bromoethyl functionalities, such as N-(2-bromoethyl)phthalimide, react with selenium-based nucleophiles (PhSe⁻) via an SN2 mechanism to form the corresponding phenylselenoethyl derivative. scirp.org This indicates a high reactivity of the C-Br bond towards chalcogen-based nucleophiles. Therefore, it is anticipated that thiols would react, typically in the presence of a base to form the more nucleophilic thiolate anion (RS⁻), to yield 1-(2-(alkylthio)ethyl)-1H-indole-2,3-diones. Similarly, reaction with thiocyanate would be expected to produce 1-(2-thiocyanatoethyl)-1H-indole-2,3-dione.

Reactivity with Oxygen-Based Nucleophiles (e.g., Alkoxides)

Oxygen-based nucleophiles, such as alkoxides (RO⁻), can also displace the bromide from the ethyl side chain to form ether linkages. Strong bases like sodium or potassium alkoxides are typically used for such transformations. While direct reports on the reaction of this compound with simple alkoxides are scarce in the provided sources, related chemistry supports this reactivity. For instance, the reaction of bromoethyl phthalimide (B116566) with alkoxide moieties present on macromolecules has been described as a method for attaching amine functionalities after a subsequent hydrazinolysis step. google.com This implies that the fundamental SN2 reaction between an alkoxide and the bromoethyl group is a viable synthetic route. Such a reaction would yield 1-(2-alkoxyethyl)-1H-indole-2,3-dione derivatives, further expanding the molecular diversity accessible from this starting material.

Reactions Involving the Indole-2,3-dione Heterocyclic Core

The isatin nucleus contains two carbonyl groups at the C2 and C3 positions, which are key sites for chemical transformations. The C3-carbonyl group is particularly reactive, behaving more like a ketone, while the C2-carbonyl is an amide carbonyl and is less electrophilic.

Chemical Transformations at the C2 and C3 Carbonyl Positions

The electrophilic nature of the C3-carbonyl carbon makes it a target for a variety of nucleophiles, leading to addition and condensation products.

The C3-carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazine derivatives. These reactions involve the nucleophilic attack of the nitrogen atom on the C3-carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond.

Reaction with primary aromatic or aliphatic amines leads to the formation of imines, commonly known as Schiff bases. sysrevpharm.orgqu.edu.qanih.gov This reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid, in a solvent like ethanol. sysrevpharm.org

Condensation with hydrazine, substituted hydrazines, or hydrazides yields the corresponding hydrazone derivatives. nih.govmdpi.commdpi.com Similarly, reaction with thiosemicarbazide or its derivatives produces thiosemicarbazones. tandfonline.comnih.govresearchgate.net These reactions are highly efficient and are a cornerstone of isatin chemistry, providing a vast library of derivatives. The N-1 bromoethyl substituent does not interfere with these transformations, allowing for the synthesis of bifunctional molecules that possess both a reactive C3-substituent and a site for further nucleophilic substitution on the side chain.

Table 2: Examples of Condensation Reactions at the C3-Carbonyl Position

| Isatin Derivative | Amine/Hydrazine Reactant | Product Type | Reaction Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| N-Benzyl Isatin | Sulphanilamide | Schiff Base (Imine) | Absolute ethanol, glacial acetic acid | - | sysrevpharm.org |

| Isatin | o-Phenylenediamine | Schiff Base (Imine) | Ethanol, glacial acetic acid, reflux | - | researchgate.net |

| 5-Nitroisatin | Substituted Benzoylhydrazines | Hydrazone | 96% Ethanol, glacial acetic acid, reflux | - | mdpi.com |

| Isatin | s-Triazine hydrazine | Hydrazone | Ethanol, acetic acid, reflux | 94 | mdpi.com |

| Isatin | N4-Substituted Thiosemicarbazides | Thiosemicarbazone | Ethanol, glacial acetic acid, reflux | 55-84 | tandfonline.comtandfonline.com |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of the Indole-2,3-dione System

The indole-2,3-dione system, while containing a deactivating dicarbonyl group, can still undergo electrophilic aromatic substitution (EAS) on the benzene ring. The reaction's regioselectivity is influenced by the existing substituents and the reaction conditions. The general mechanism of EAS involves the attack of an electrophile by the aromatic ring's pi-electrons, forming a carbocation intermediate, which is then deprotonated to restore aromaticity. masterorganicchemistry.comwikipedia.org

The introduction of a nitro (-NO2) or sulfo (-SO3H) group onto the aromatic ring of this compound can be achieved through nitration and sulfonation, respectively. These reactions are classic examples of electrophilic aromatic substitution. wikipedia.orglumenlearning.com

Nitration: This reaction typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+), which acts as the electrophile. lumenlearning.com The position of substitution on the benzene ring is directed by the existing groups.

Sulfonation: Fuming sulfuric acid is commonly used for sulfonation, where sulfur trioxide (SO3) is the electrophile. lumenlearning.com

The regioselectivity of these reactions on the this compound ring is a subject of detailed study, with the electronic effects of the N-substituent and the dicarbonyl system playing a crucial role in determining the position of electrophilic attack.

Redox Chemistry of the Indole (B1671886) Ring System

The indole-2,3-dione moiety is redox-active and can undergo both oxidation and reduction reactions, leading to structurally diverse products.

Oxidation of the indole ring system can lead to the formation of quinonoid structures. This transformation involves the loss of electrons and the formation of a conjugated dione (B5365651) system within the six-membered ring. Oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be employed for this purpose.

The indole-2,3-dione system can be reduced to form dihydroindole derivatives. This reaction involves the addition of hydrogen across the double bond of the pyrrole (B145914) ring. Reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation are typically used. The reduction can be chemoselective, targeting specific carbonyl groups or the double bond, depending on the chosen reagent and reaction conditions.

Intramolecular and Intermolecular Cyclization Reactions

The presence of the reactive 2-bromoethyl group at the N1 position of the indole-2,3-dione makes it a versatile precursor for various cyclization reactions. These reactions can be either intramolecular, leading to fused ring systems, or intermolecular, resulting in the formation of larger molecular assemblies.

Spirocyclic compounds, which contain a single atom common to two rings, are of significant interest due to their presence in many biologically active molecules. nih.govbeilstein-journals.org this compound can serve as a key building block for the synthesis of spirocyclic systems. The bromoethyl group can act as an electrophile, reacting with a nucleophile to initiate a cyclization cascade that results in the formation of a spiro center at the C3 position of the oxindole (B195798) core.

For instance, in domino reactions, this compound can react with suitable nucleophiles, leading to the construction of complex spiro-fused heterocyclic systems. mdpi.com The versatility of this approach allows for the synthesis of a wide array of spiro-oxindoles with potential applications in medicinal chemistry. rsc.org

Participation in Domino and Cascade Reactions

Domino and cascade reactions, characterized by a series of intramolecular or intermolecular transformations occurring in a single pot, offer an efficient and atom-economical approach to constructing intricate molecular architectures from simple starting materials. While specific domino reactions involving this compound are not extensively documented, the reactivity of the isatin moiety in such sequences is well-established. These reactions typically involve the electrophilic C3-carbonyl group of the isatin core.

One prominent example is the zinc-mediated domino reaction of isatin derivatives with 2-(bromomethyl)acrylates, which yields spiro-fused 2-oxindole-α-methylene-γ-butyrolactones. mdpi.com This transformation proceeds through a Barbier-type reaction, where organozinc intermediates are formed in situ and add to the C3-carbonyl of the isatin. The resulting intermediate then undergoes an intramolecular cyclization to furnish the spirocyclic product. The presence of the N-(2-bromoethyl) substituent could potentially influence the reaction outcome, possibly by participating in subsequent intramolecular reactions.

Another class of cascade reactions involves the reaction of isatins with various nucleophiles, leading to the formation of diverse heterocyclic systems. For instance, the reaction of isatins with heterocyclic ketene (B1206846) aminals, catalyzed by acetic acid, results in the synthesis of highly substituted imidazopyrroloquinoline derivatives. acs.orgnih.gov Similarly, a sulfamic acid-catalyzed cascade reaction between isatins and nitro-substituted enamines affords functionalized (Z)-3-(1-(arylamino)-2-oxoarylidene)indolin-2-ones. rsc.org These examples highlight the versatility of the isatin core in constructing complex polycyclic frameworks through cascade processes. The N-(2-bromoethyl) group in this compound could be envisioned to either remain as a passive substituent or actively participate in the cascade, depending on the reaction conditions and the nature of the other reactants.

A summary of representative domino and cascade reactions involving the isatin scaffold is presented in the table below.

| Reactants | Catalyst/Reagent | Product | Reaction Type |

| Isatin derivatives, 2-(bromomethyl)acrylates | Zinc | Spiro-fused 2-oxindole-α-methylene-γ-butyrolactones | Domino mdpi.com |

| Isatins, Heterocyclic ketene aminals | Acetic acid | Imidazopyrroloquinoline derivatives | Cascade acs.orgnih.gov |

| Isatins, Nitro-substituted enamines | Sulfamic acid | (Z)-3-(1-(arylamino)-2-oxoarylidene)indolin-2-ones | Cascade rsc.org |

1,3-Dipolar Cycloaddition Reactions Involving Indole-2,3-dione Derivatives

1,3-Dipolar cycloaddition is a powerful synthetic strategy for the construction of five-membered heterocyclic rings. In the context of isatin chemistry, the most common application of this reaction involves the in situ generation of azomethine ylides from the isatin core, which then act as 1,3-dipoles. These ylides are typically formed through the decarboxylative condensation of an α-amino acid, such as sarcosine (B1681465) or proline, with the C3-carbonyl group of the isatin derivative. uevora.pt

The resulting azomethine ylide can then react with a wide array of dipolarophiles, including electron-deficient alkenes and alkynes, to afford spiropyrrolidine-oxindole derivatives. uevora.pt This multicomponent approach allows for the rapid generation of molecular diversity, as variations can be introduced in the isatin starting material, the α-amino acid, and the dipolarophile.

For this compound, the C3-carbonyl group is readily available to participate in the formation of an azomethine ylide. The N-(2-bromoethyl) substituent would be retained in the final spiropyrrolidine-oxindole product, offering a handle for further functionalization. The versatility of this approach is demonstrated by the wide range of dipolarophiles that can be employed, leading to a diverse library of spirocyclic compounds.

The general scheme for the 1,3-dipolar cycloaddition of isatin derivatives is depicted below, along with a table summarizing key examples.

General Reaction Scheme: Isatin Derivative + α-Amino Acid → [Azomethine Ylide] + Dipolarophile → Spiropyrrolidine-oxindole

| Isatin Derivative | α-Amino Acid | Dipolarophile | Product |

| N-Substituted Isatin | Sarcosine | (E)-2-nitro-1-phenylethene | Spiropyrrolidine-oxindole |

| Isatin | Proline | Dimethyl acetylenedicarboxylate | Spiropyrrolidine-oxindole |

| 5-Bromo-1H-indole-2,3-dione | Thioproline | 1,4-Naphthoquinone | Spiro[benzo[f]thiazolo[4,3-a]isoindole-5,3'-indoline] derivative uevora.pt |

Applications in Advanced Organic Synthesis

Role as a Precursor for Complex Heterocyclic Structures

The strategic placement of the bromoethyl moiety on the isatin (B1672199) nitrogen atom provides a convenient handle for subsequent chemical modifications, making 1-(2-bromoethyl)-1H-indole-2,3-dione a valuable building block for the synthesis of elaborate heterocyclic systems.

Synthesis of Spirooxindoles and Related Analogues

Spirooxindoles are a prominent class of naturally occurring and synthetically important compounds characterized by a spiro-fused ring system at the C3 position of the oxindole (B195798) core. The isatin moiety of this compound is a common starting point for the construction of these complex structures. Multicomponent reactions, in particular, have emerged as a powerful tool for the synthesis of spirooxindoles. These reactions often involve the condensation of an isatin derivative, an active methylene (B1212753) compound, and another component to generate the spirocyclic framework in a single step.

While direct utilization of this compound in a one-pot spirooxindole synthesis is an area of ongoing research, the N-alkylation of isatin is a crucial step in preparing substrates for such transformations. The bromoethyl group can be further functionalized to introduce other reactive groups or to tether the isatin core to other molecular fragments prior to the spirocyclization step.

| Reactants | Reaction Type | Product Class | Key Features |

|---|---|---|---|

| Isatin Derivatives, Active Methylene Compounds, 1,3-Dicarbonyl Compounds | Three-Component Reaction | Spiro[4H-pyran-3,3'-oxindole] | High efficiency, mild conditions, good functional group tolerance. nih.govekb.eg |

| Isatins, Aminouracils, Isoxazolones | One-Pot Multicomponent Reaction | Regioselective Spirooxindoles | Favored with N-substituted isatins. |

| Isatin, Amino Acid, But-2-ynedioates | Three-Component Reaction | Spirooxindoles | Microwave-assisted, catalyst-free, and base-free conditions in aqueous media. |

Construction of Indolinedione-Coumarin Molecular Hybrids

The synthesis of hybrid molecules that combine two or more pharmacologically active scaffolds is a growing strategy in drug discovery. Indolinedione-coumarin hybrids have been synthesized, and this compound is a key intermediate in this process. The synthesis typically begins with the N-alkylation of a substituted indolinedione with a dibromoalkane, such as 1,2-dibromoethane (B42909), in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.netacs.org This reaction yields the corresponding 1-(bromoalkyl)indoline-2,3-dione.

This intermediate is then converted to an azide (B81097) by reaction with sodium azide. researchgate.net In a parallel step, a coumarin (B35378) moiety is functionalized with a terminal alkyne, for example, by reacting 4-hydroxycoumarin (B602359) with propargyl bromide. The final step involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, between the azido-functionalized indolinedione and the alkyne-functionalized coumarin to form a stable 1,2,3-triazole linker, thus creating the indolinedione-coumarin hybrid molecule. researchgate.net

Synthesis of Triazolyl-Isatin Hybrids

The synthesis of triazolyl-isatin hybrids is a prime example of the utility of this compound as a precursor. The synthetic strategy is a two-step process that leverages the reactivity of the bromoethyl group.

First, various isatins are reacted with 1,2-dibromoethane in the presence of potassium carbonate in dry DMF at room temperature to produce the corresponding 1-(2-bromoethyl)isatins in excellent yields. nih.gov Subsequently, these bromoalkyl products are treated with sodium azide to convert the bromide to an azide, yielding 1-(2-azidoethyl)isatins. nih.govresearchgate.net These azido-isatin derivatives are then used as 1,3-dipoles in a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction with various terminal alkynes to regioselectively synthesize a series of 1,4-disubstituted 1,2,3-triazole hybridized molecules. nih.gov

| Step | Reactants | Reagents and Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | Isatin, 1,2-Dibromoethane | K2CO3, Dry DMF, Room Temperature | 1-(2-bromoethyl)isatin | Excellent |

| 2 | 1-(2-bromoethyl)isatin | NaN3 | 1-(2-azidoethyl)isatin | High |

| 3 | 1-(2-azidoethyl)isatin, Terminal Alkyne | Copper(I) catalyst | 1,4-Disubstituted 1,2,3-Triazolyl-Isatin Hybrid | High |

Preparation of Indoloquinoxaline Derivatives

Indolo[2,3-b]quinoxalines are a class of heterocyclic compounds with significant biological and pharmacological properties. researchgate.net A common and effective method for their synthesis is the condensation reaction of isatin or its derivatives with o-phenylenediamine. bohrium.comresearchgate.net The N-substituent of the isatin plays a crucial role in the properties of the resulting indoloquinoxaline.

The synthesis of 6-alkyl-6H-indolo[2,3-b]quinoxalines can be achieved through the condensation of 1-alkyl-isatins with o-phenylenediamine. researchgate.net For instance, this compound can be envisioned as a precursor where the bromoethyl group can be either retained in the final product or further modified. The condensation reaction is typically carried out in a high-boiling solvent like xylene under reflux conditions. Alternatively, the reaction can be catalyzed by an acid, such as acetic acid, in a solvent like methanol.

Synthesis of Thiosemicarbazone and Triazinoindole Derivatives

Isatin-3-thiosemicarbazones are a well-known class of compounds with a broad spectrum of biological activities. They are typically synthesized through the condensation reaction of an isatin derivative with a thiosemicarbazide (B42300). researchgate.net The reaction usually proceeds by heating equimolar amounts of the isatin and the corresponding thiosemicarbazide in a solvent like ethanol (B145695), often with a few drops of glacial acetic acid as a catalyst. While direct synthesis from this compound is plausible, the bromoethyl group might undergo side reactions under certain conditions.

The isatin scaffold is also a precursor for the synthesis of 1,2,4-triazino[5,6-b]indoles. These compounds can be prepared from isatin via a reaction with thiosemicarbazide to form isatin-3-thiosemicarbazone, which is then cyclized.

Utility in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. Isatin and its derivatives are excellent substrates for MCRs, leading to a wide variety of molecular scaffolds, particularly spirooxindoles. beilstein-journals.orgrsc.org

The N-substituent on the isatin ring can significantly influence the outcome of these reactions and the properties of the resulting products. The use of N-alkylated isatins, such as this compound, in MCRs allows for the introduction of additional diversity and functionality into the final products. The bromoethyl group can serve as a point of attachment for other molecules or can be involved in subsequent intramolecular reactions to form more complex polycyclic systems. The development of novel MCRs involving N-functionalized isatins like this compound holds great promise for the rapid generation of diverse and complex chemical libraries for drug discovery and other applications. arkat-usa.orgresearchgate.net

Strategic Building Block for Medicinal Chemistry Libraries

The compound this compound, also known as N-(2-bromoethyl)isatin, serves as a highly valuable and strategic building block for the generation of diverse molecular libraries aimed at drug discovery. Its utility stems from the combination of the isatin core, a well-established "privileged scaffold" in medicinal chemistry, with a reactive bromoethyl side chain at the N1 position. nih.govbohrium.com The isatin nucleus itself is present in numerous naturally occurring and synthetic compounds that exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govnih.govresearchgate.net The presence of the 2-bromoethyl group provides a convenient and reactive handle for a variety of chemical transformations, enabling the systematic construction of large and structurally diverse compound libraries.

This strategic positioning allows medicinal chemists to explore the chemical space around the isatin core, a process crucial for identifying novel lead compounds and optimizing structure-activity relationships (SAR). researchgate.netnih.gov The compound's design facilitates its use in both parallel synthesis and diversity-oriented synthesis approaches to rapidly generate collections of molecules for high-throughput screening. uc.ptuniroma1.it

Key Diversification Reactions

The primary advantage of this compound in library synthesis is the reactivity of its terminal bromine atom, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups and molecular scaffolds.

A prominent example of this strategy is the synthesis of 1-(2-azidoethyl)isatin derivatives. nih.gov In this two-step process, isatin or its substituted analogs are first N-alkylated using 1,2-dibromoethane to yield the corresponding 1-(2-bromoethyl)isatins. Subsequently, the bromine atom is displaced by an azide ion (from sodium azide) to produce the versatile 1-(2-azidoethyl)isatin intermediate. nih.gov This azide derivative is a key precursor for copper(I)-catalyzed 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry," which allows for the efficient and regioselective linking of the isatin scaffold to various terminal alkynes. nih.gov

This methodology was employed to create a library of novel 1,2,3-triazole hybrids, conjugating the isatin moiety with different phenolic acid propargyl esters. The synthesis proceeds with high efficiency and excellent yields, demonstrating the robustness of this building block for library construction. nih.gov

Table 1: Synthesis of 1-(2-bromoethyl)isatin and 1-(2-azidoethyl)isatin Intermediates This table details the yields for the two-step synthesis of key azide intermediates starting from various substituted isatins, as described in the literature. nih.gov

| Starting Isatin | R Group | Intermediate: 1-(2-bromoethyl)isatin Derivative | Yield (%) | Final Product: 1-(2-azidoethyl)isatin Derivative | Yield (%) |

| Isatin | H | This compound | 90 | 1-(2-azidoethyl)-1H-indole-2,3-dione | 98 |

| 5-Fluoroisatin | 5-F | 1-(2-bromoethyl)-5-fluoro-1H-indole-2,3-dione | 92 | 1-(2-azidoethyl)-5-fluoro-1H-indole-2,3-dione | 95 |

| 5-Chloroisatin | 5-Cl | 1-(2-bromoethyl)-5-chloro-1H-indole-2,3-dione | 95 | 1-(2-azidoethyl)-5-chloro-1H-indole-2,3-dione | 96 |

| 5-Bromoisatin | 5-Br | 1-(2-bromoethyl)-5-bromo-1H-indole-2,3-dione | 93 | 1-(2-azidoethyl)-5-bromo-1H-indole-2,3-dione | 97 |

Generation of Bioactive Compound Libraries

The true strategic value of this compound is realized in its application to generate libraries of compounds with potential therapeutic value. The isatin-triazole-phenolic acid hybrids serve as a compelling case study. By reacting the library of 1-(2-azidoethyl)isatins (detailed in Table 1) with various phenolic acid-derived alkynes, a matrix of final hybrid compounds was synthesized. nih.gov This approach allows for the combination of three distinct structural motifs—substituted isatins, a 1,2,3-triazole linker, and various phenolic acids—each with its own potential for biological interactions.

Molecular docking studies on these synthesized hybrid molecules suggested potential interactions with therapeutically relevant targets, such as the colchicine (B1669291) binding site of tubulin. nih.gov This highlights how libraries generated from this compound can be rationally designed to target specific biological pathways implicated in diseases like cancer. The structural diversity achieved through this building block approach is essential for discovering novel molecular architectures that can effectively modulate protein function.

Table 2: Example of a Hybrid Compound Library Generated from Isatin-Azide Intermediates This table showcases a selection of the final hybrid compounds synthesized via click chemistry, illustrating the structural diversity achieved by combining different isatin and phenolic acid precursors. nih.gov

| Isatin Precursor (R Group) | Alkyne Precursor (Phenolic Moiety) | Resulting Hybrid Compound Structure | Potential Target (from Docking) |

| Isatin (H) | Caffeic Acid derivative | 1-(2-(4-((3,4-dihydroxyphenyl)acryloyloxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole-2,3-dione | Tubulin |

| Isatin (H) | Ferulic Acid derivative | 1-(2-(4-((4-hydroxy-3-methoxyphenyl)acryloyloxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole-2,3-dione | Tubulin |

| Isatin (H) | Sinapic Acid derivative | 1-(2-(4-((4-hydroxy-3,5-dimethoxyphenyl)acryloyloxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole-2,3-dione | Tubulin |

| 5-Bromoisatin (5-Br) | Caffeic Acid derivative | 5-bromo-1-(2-(4-((3,4-dihydroxyphenyl)acryloyloxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole-2,3-dione | Tubulin |

| 5-Bromoisatin (5-Br) | Ferulic Acid derivative | 5-bromo-1-(2-(4-((4-hydroxy-3-methoxyphenyl)acryloyloxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole-2,3-dione | Tubulin |

Computational and Theoretical Investigations of 1 2 Bromoethyl 1h Indole 2,3 Dione

Geometry Optimization and Conformational Analysis

The geometry of 1-(2-bromoethyl)-1H-indole-2,3-dione has been optimized using computational methods to determine its most stable three-dimensional structure. nih.goviucr.org Density Functional Theory (DFT) calculations, specifically utilizing the B3LYP functional with a 6-311++G** basis set, have been employed for this purpose. nih.goviucr.org The calculations used the solid-state crystal structure as the initial input for the optimization process. nih.goviucr.org

The results of the geometry optimization indicate that the isatin (B1672199) (1H-indole-2,3-dione) core of the molecule is nearly planar, a finding that is in close agreement with experimental X-ray diffraction data which shows a root-mean-square (r.m.s.) deviation of 0.026 Å for the moiety. nih.govnih.govresearchgate.net When the computationally optimized structure is superimposed on the experimentally determined crystal structure, the r.m.s. deviation is a mere 0.068 Å, signifying a high degree of accuracy in the theoretical model and confirming that the molecule's conformation is not significantly distorted by crystal packing forces. iucr.org This near-planarity is crucial for understanding the molecule's electronic properties and stacking interactions in the solid state.

Crystal Structure Elucidation and Intermolecular Interactions

The compound crystallizes in the orthorhombic space group P 21 21 21. nih.gov The isatin core of the molecule maintains its near-planar conformation in the crystal. nih.gov The arrangement of molecules in the crystal is primarily governed by a network of non-covalent interactions, which dictate the packing efficiency and stability of the solid-state structure. nih.goviucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C10H8BrNO2 |

| Formula Weight | 254.08 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 4.6834 |

| b (Å) | 12.9567 |

| c (Å) | 16.1130 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

In the crystal structure of this compound, conventional N-H···O hydrogen bonds are absent due to the substitution on the indole (B1671886) nitrogen. However, weaker C-H···O hydrogen bonds play a significant role in stabilizing the crystal packing. nih.govnih.gov These interactions link adjacent molecules, forming layers that are parallel to the ab plane of the unit cell. nih.govnih.gov Specifically, the hydrogen atom on carbon C2 of the indole ring and a hydrogen atom on the bromoethyl chain (C10) act as donors to the carbonyl oxygen atoms (O1 and O2) of neighboring molecules. nih.goviucr.org This network of hydrogen bonds results in the formation of distinct R44(24) ring motifs within the crystal lattice. nih.govnih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C2—H2···O1 | 0.93 | 2.41 | 3.286 (6) | 156 |

| C10—H10A···O2 | 0.97 | 2.42 | 3.309 (6) | 151 |

The analysis reveals that the most significant contributions to the molecular surface contacts are from O···H interactions, accounting for 30.6% of the total. nih.gov This is consistent with the C-H···O hydrogen bonding observed in the crystal structure. Interestingly, H···H contacts contribute a relatively low 19.3%, which is attributed to the presence of the bulky bromine atom. nih.govnih.gov The bromine atom itself is significantly involved in intermolecular contacts, with Br···H interactions making up 18.7% of the total surface contacts. nih.goviucr.org Other notable contacts include C···H (18.8%) and C···C (3.1%). nih.gov These results highlight the complex interplay of various weak forces, including hydrogen and halogen contacts, in directing the supramolecular assembly. nih.goviucr.org

| Contact Type | Contribution (%) |

|---|---|

| O···H | 30.6 |

| H···H | 19.3 |

| C···H | 18.8 |

| Br···H | 18.7 |

| C···C | 3.1 |

Molecular Modeling and Electronic Structure Studies Related to Reactivity

Molecular modeling and electronic structure calculations provide insight into the intrinsic reactivity of this compound. Studies on isatin and its derivatives often involve analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uokerbala.edu.iq The energy and distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor and can help identify the most reactive sites for electrophilic and nucleophilic attack. uokerbala.edu.iq For a related N-substituted isatin, the HOMO–LUMO energy gap was calculated to be about 3.57 eV, providing a measure of its chemical reactivity and kinetic stability. nih.gov

While specific studies detailing the theoretical reaction pathways for this compound are limited, computational methods can be used to predict its likely chemical transformations. The presence of the bromoethyl group introduces a primary reactive site. The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic substitution (SN2) reactions, where the bromine atom acts as a good leaving group. Theoretical calculations can model the transition state for such reactions, for instance, with amine or thiol nucleophiles, to determine the activation energy and reaction feasibility. Furthermore, elimination reactions (E2) are also possible in the presence of a strong base. Computational algorithms can explore various reaction coordinates, such as stretching the C-Br bond, to identify low-energy pathways to different products. nih.gov

The bromine atom in this compound is not only a leaving group but can also participate in specific non-covalent interactions known as halogen bonds. mdpi.com A halogen bond is a highly directional interaction between an electron-deficient region on the halogen atom (the σ-hole) and a Lewis base. nih.gov Computational studies, such as molecular electrostatic potential (MEP) surface calculations, can visualize and quantify the σ-hole on the bromine atom, confirming its potential as a halogen bond donor.

This halogen bonding capability can influence the molecule's reactivity. mdpi.com In the context of a chemical reaction, the formation of a halogen bond with a reactant or a solvent molecule could stabilize the transition state or alter the reaction pathway. mdpi.commdpi.com For example, the interaction of the bromine's σ-hole with a Lewis basic site on a catalyst or another reactant could pre-organize the molecules for a reaction, potentially lowering the activation barrier. The significant percentage of Br···H and Br···O contacts observed in crystallographic and computational analyses of bromo-substituted indoles suggests that these halogen-centered interactions are an important feature of the molecule's chemical personality. nih.govresearchgate.netresearchgate.net

Advanced Analytical Methodologies for Characterization and Elucidation

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to the structural elucidation of organic molecules. By interacting with electromagnetic radiation, different components of the molecule provide a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for 1-(2-bromoethyl)-1H-indole-2,3-dione are not widely published, the expected signals can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The four protons on the aromatic ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The two methylene (B1212753) groups (-CH₂-) of the bromoethyl side chain would present as two triplets in the aliphatic region. The -CH₂- group attached to the nitrogen atom would be downfield (likely δ 4.0-4.5 ppm) due to the deshielding effect of the adjacent nitrogen and carbonyl groups. The -CH₂- group attached to the bromine atom would appear further upfield (likely δ 3.5-4.0 ppm).

¹³C NMR: The carbon NMR spectrum would reveal ten distinct carbon signals. The two carbonyl carbons (C2 and C3) of the dione (B5365651) would be the most downfield signals, typically appearing in the δ 158-185 ppm range. researchgate.net The six carbons of the benzene (B151609) ring would resonate in the aromatic region (δ 110-150 ppm). The two aliphatic carbons of the bromoethyl chain would be found in the upfield region (δ 25-45 ppm).

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons, definitively assigning each signal to its specific atom within the molecular structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by strong absorption bands indicative of its key structural features.

The most prominent peaks would be the C=O stretching vibrations from the α-diketone moiety of the isatin (B1672199) core. Typically, ketone carbonyl groups show strong absorption bands in the range of 1700-1725 cm⁻¹. Due to the presence of two adjacent carbonyls, these stretches for this compound would be expected around 1730-1760 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic ethyl chain (around 2850-2960 cm⁻¹), as well as C-N stretching and C-Br stretching vibrations at lower wavenumbers.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula.

For this compound, the molecular formula is C₁₀H₈BrNO₂. nih.gov The theoretical monoisotopic mass is calculated to be 252.97384 Da. nih.gov An experimental HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that matches this calculated value to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition. The presence of a bromine atom would also be evident from the characteristic isotopic pattern, where two peaks of nearly equal intensity are observed, separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

X-ray Crystallography for Absolute Structure and Stereochemical Determination

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state and confirming bond lengths and angles.

The crystal structure of this compound has been determined and reported. nih.goviucr.org The compound crystallizes in the orthorhombic space group P2₁2₁2₁, a chiral space group, with four molecules in the unit cell. iucr.org The analysis confirmed that the isatin core of the molecule is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.026 Å. nih.goviucr.org In the crystal lattice, molecules are linked into layers by C-H···O hydrogen bonds. nih.goviucr.org Hirshfeld surface analysis revealed that contacts involving the bromine and hydrogen atoms (Br···H) account for a significant portion (ca. 18.7%) of the intermolecular interactions, a consequence of the presence of the bulky bromine atom. nih.goviucr.org

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈BrNO₂ | nih.gov |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P2₁2₁2₁ | iucr.org |

| Unit Cell Dimension (a) | 4.6834 Å | nih.gov |

| Unit Cell Dimension (b) | 12.9567 Å | nih.gov |

| Unit Cell Dimension (c) | 16.1130 Å | nih.gov |

| Unit Cell Angles (α, β, γ) | 90° | nih.gov |

| Molecules per Unit Cell (Z) | 4 | nih.gov |

Chromatographic Methods for Purification and Reaction Monitoring (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatographic techniques are indispensable for the purification of synthetic products and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the conversion of starting materials (e.g., isatin) to the desired product. iucr.org By spotting the reaction mixture on a silica (B1680970) plate and developing it with an appropriate solvent system, the separation of components can be visualized, allowing for a qualitative assessment of the reaction's completion.

Column Chromatography: For the purification of this compound on a preparative scale, silica gel column chromatography is the method of choice. iucr.org The crude product is loaded onto a column packed with silica gel and eluted with a solvent system. A reported eluent for this purification is a mixture of hexane (B92381) and ethyl acetate (B1210297) in a 9:1 ratio. iucr.org Fractions are collected and analyzed by TLC to isolate the pure compound. Following chromatographic purification, recrystallization from a solvent such as ethanol (B145695) is often employed to obtain the final product in high purity. chemicalbook.com

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to provide empirical validation of the molecular formula. The calculated elemental composition for this compound (C₁₀H₈BrNO₂) is presented below. Experimental values obtained for a pure sample are expected to align closely with these theoretical percentages.

| Element | Symbol | Atomic Mass | Count | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 47.27% |

| Hydrogen | H | 1.008 | 8 | 3.17% |

| Bromine | Br | 79.904 | 1 | 31.45% |

| Nitrogen | N | 14.007 | 1 | 5.51% |

| Oxygen | O | 15.999 | 2 | 12.60% |

Biological Activity: Mechanistic Investigations of 1 2 Bromoethyl 1h Indole 2,3 Dione

Molecular Target Interactions and Binding Mechanisms

The bromine atom in the 1-(2-bromoethyl)-1H-indole-2,3-dione structure is not merely a leaving group but can also function as a halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site, such as an oxygen or nitrogen atom on a biological macromolecule. nih.gov This interaction, analogous to a hydrogen bond, can play a significant role in the compound's binding affinity and selectivity for its biological targets.

In related brominated isatin (B1672199) structures, crystallographic studies have revealed the presence of close intermolecular contacts between bromine and oxygen atoms (Br···O), providing evidence for this type of interaction in the solid state. researchgate.netresearchgate.net The stringent linearity of halogen bonds can be a powerful tool in molecular recognition, helping to orient the compound within a binding pocket and contributing to the stability of the compound-target complex. nih.gov

| Interaction Type | Description | Potential Partner in Biomolecules |

| Halogen Bonding | A non-covalent interaction where the bromine atom acts as an electrophilic donor. | Oxygen (e.g., in carbonyl, hydroxyl groups), Nitrogen (e.g., in amine, amide groups) |

The bromoethyl group confers significant electrophilic character to the molecule. The carbon atom attached to the bromine is electron-deficient due to the electronegativity of the halogen, making it a prime target for attack by biological nucleophiles. bloomtechz.com This reactivity facilitates covalent bond formation with various nucleophilic sites within biomolecules. beyondbenign.org

The reaction typically proceeds via a nucleophilic substitution mechanism (likely SN2), where the bromine atom serves as an effective leaving group. bloomtechz.com Within a biological context, "soft" nucleophiles are particularly reactive with this type of "soft" electrophile. beyondbenign.orgnih.gov The most prominent biological soft nucleophile is the thiol group (-SH) of cysteine residues in proteins, which can be readily alkylated by the bromoethyl moiety. beyondbenign.orgnih.gov Other potential nucleophilic targets include the imidazole (B134444) ring of histidine and the ε-amino group of lysine (B10760008). nih.gov This covalent interaction can lead to irreversible modification of the target protein, altering its structure and function.

| Functional Group | Chemical Character | Reactivity with Biological Sites |

| Bromoethyl Moiety | Electrophilic | Undergoes nucleophilic substitution with nucleophiles such as thiols (cysteine), amines (lysine), and imidazoles (histidine). |

The indole (B1671886) ring system is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds and capable of diverse interactions with macromolecules. nih.govresearchgate.net The aromatic, bicyclic structure of the indole-2,3-dione core can engage in several non-covalent interactions that are crucial for molecular recognition by enzymes and receptors. researchgate.net

These interactions include:

π-π Stacking: The electron-rich π-system of the indole ring can stack with aromatic residues of amino acids like phenylalanine, tyrosine, and tryptophan in a protein's binding site.

Hydrophobic Interactions: The nonpolar character of the ring system allows it to fit into hydrophobic pockets of enzymes or receptors, displacing water molecules and contributing favorably to the binding energy.

Hydrogen Bonding: The two carbonyl groups (ketones) at positions 2 and 3 of the isatin core are potent hydrogen bond acceptors, capable of forming strong interactions with hydrogen bond donors on a protein surface.

These combined interactions allow the indole portion of the molecule to anchor itself within a biological target, positioning the reactive bromoethyl group for subsequent interactions.

Modulatory Effects on Enzyme Function at a Molecular Level

The binding of this compound to an enzyme can lead to the modulation of its catalytic activity, most notably through inhibition.

Research has indicated that this compound has potential as an inhibitor of Arginase 1 and Arginase 2. Arginase is an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. nih.gov By inhibiting arginase, the availability of L-arginine for NOS is increased, which can have significant physiological effects.

The mechanism of inhibition by this compound likely involves the molecular interactions previously described. The compound may act as a competitive or non-competitive inhibitor by binding to the enzyme's active site or an allosteric site. The binding would be stabilized by a combination of halogen bonds from the bromine atom, hydrogen bonds involving the dione-oxygens, and π-system interactions from the indole core. Furthermore, the electrophilic bromoethyl group could potentially form a covalent bond with a nucleophilic amino acid residue (such as cysteine) within or near the active site, leading to irreversible inhibition.

Chemical Interactions Leading to Biomolecule Modification

The most profound chemical interaction leading to the modification of biomolecules by this compound is the covalent alkylation mediated by its bromoethyl group. beyondbenign.org This process involves the formation of a stable carbon-heteroatom bond between the compound and a biological macromolecule, such as a protein or nucleic acid.

Covalent and Non-Covalent Binding with Proteins and Nucleic Acids

Covalent Interactions:

Non-Covalent Interactions:

The planar, heterocyclic indole-2,3-dione scaffold is well-suited for a range of non-covalent interactions. These interactions, while weaker than covalent bonds, are crucial for the specific recognition and binding of molecules to their biological targets. Potential non-covalent binding modes for this compound include:

Hydrogen Bonding: The two carbonyl groups (ketones) at positions 2 and 3 of the indole ring can act as hydrogen bond acceptors, interacting with hydrogen bond donor groups in proteins (e.g., from the peptide backbone or amino acid side chains) or nucleic acids.

π-Stacking: The aromatic indole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan, or with the bases of DNA and RNA.

Halogen Bonding: The bromine atom, possessing a region of positive electrostatic potential (a σ-hole), could potentially act as a halogen bond donor, interacting with Lewis bases such as carbonyl oxygens or lone pairs on nitrogen or sulfur atoms in biological macromolecules.

While the isatin core is a known pharmacophore present in many biologically active compounds that exhibit such non-covalent interactions, specific biophysical studies (e.g., X-ray crystallography, NMR spectroscopy, or isothermal titration calorimetry) that characterize the non-covalent binding profile of this compound with specific proteins or nucleic acids have not been identified in the current body of literature.

Data on Binding Interactions:

A thorough search of scientific databases did not yield specific experimental data that could be compiled into tables detailing the binding affinities, inhibition constants, or specific molecular interactions of this compound with proteins or nucleic acids. Consequently, a data table summarizing such research findings cannot be provided at this time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.